molecular formula C₃₁H₄₈O₇ B1159108 26-Hydroxy-fusidic Acid

26-Hydroxy-fusidic Acid

Cat. No.: B1159108
M. Wt: 532.71
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

26-Hydroxy-fusidic Acid (CAS# 2802408-15-5) is a mono-oxygenated metabolite of the steroidal antibiotic fusidic acid, produced via microbial biotransformation by organisms such as Cunninghamella echinulata . This compound is a key analyte in antimicrobial and pharmaceutical research, particularly in studies investigating the metabolic fate of fusidic acid . Researchers utilize this compound as a critical reference standard in analytical method development and validation (AMV), quality control (QC) during drug production, and for compliance with regulatory submissions like Abbreviated New Drug Applications (ANDA) . While it shares the core mechanism of its parent compound—inhibiting bacterial protein synthesis by binding to elongation factor G (EF-G)—its antimicrobial activity against various strains, including Mycobacterium smegmatis and Staphylococcus aureus , is typically lower than that of fusidic acid . Consequently, this molecule is an essential tool for scientists exploring structure-activity relationships (SAR) within the fusidane antibiotic class, studying microbial resistance, and profiling metabolic pathways . This product is supplied for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₃₁H₄₈O₇

Molecular Weight

532.71

Synonyms

Sodium Fusidate Impurity E

Origin of Product

United States

Research Context and Significance of 26 Hydroxy Fusidic Acid

Position of 26-Hydroxy-fusidic Acid within Fusidic Acid Metabolism and Derivatives Research

This compound is a known metabolite of fusidic acid. usbio.net Its primary significance in scientific research comes from studies on the biotransformation and metabolism of its parent compound. It is not a naturally occurring antibiotic isolated directly from a producing fungus but is rather a product of the metabolic breakdown or modification of fusidic acid.

The generation of this compound has been prominently documented through microbial biotransformation. Specifically, the fungus Cunninghamella echinulata has been shown to convert fusidic acid into several hydroxylated and oxidized derivatives. nih.govresearchgate.netmdpi.com In this process, C. echinulata hydroxylates the side chain of fusidic acid at two primary positions, C-26 and C-27, yielding this compound and 27-Hydroxy-fusidic acid, respectively. nih.govresearchgate.netmdpi.com This hydroxylation is a key step that can lead to further oxidation. For instance, this compound can be subsequently oxidized to form 26-formylfusidic acid and then 26-carboxyfusidic acid. mdpi.comresearchgate.net

This places this compound squarely within the research field of fusidic acid derivatives. The study of such metabolites is crucial for understanding how fusidic acid is processed by living organisms and for exploring the structure-activity relationships (SAR) of the fusidane core structure. nih.govresearchgate.net By identifying metabolites like this compound, researchers can determine which parts of the fusidic acid molecule are essential for its antibacterial activity. researchgate.net

Table 1: Key Metabolites of Fusidic Acid from Cunninghamella echinulata Biotransformation

Metabolite Name Type of Modification Reference
This compound Side-chain hydroxylation nih.gov, researchgate.net, researchgate.net
27-Hydroxy-fusidic acid Side-chain hydroxylation nih.gov, researchgate.net, researchgate.net
26-Formylfusidic acid Side-chain oxidation (from 26-hydroxy) researchgate.net, mdpi.com
26-Carboxyfusidic acid Side-chain oxidation (from 26-formyl) researchgate.net
3-O-Formyl-27-hydroxyfusidic acid Side-chain hydroxylation and core formylation researchgate.net, acgpubs.org

Current Academic Challenges and Research Gaps Pertaining to this compound

A primary challenge and research gap concerning this compound is its significantly diminished biological activity compared to the parent fusidic acid molecule. Studies screening fusidic acid metabolites have consistently shown that modifications to the side chain, such as hydroxylation at the C-26 position, lead to a substantial loss of antimicrobial potency. nih.govmdpi.comresearchgate.net For example, the oxidation of the methyl groups on the side chain has been shown to be detrimental to the compound's ability to inhibit bacterial protein synthesis. mdpi.comresearchgate.net This suggests that the unaltered side chain is crucial for effective binding to its molecular target, the elongation factor EF-G. nih.govresearchgate.net

This finding presents a "negative result" that is nonetheless scientifically valuable, as it helps to define the essential structural features required for the antibacterial action of fusidic acid. However, a detailed molecular understanding of why this specific hydroxylation event causes such a drastic reduction in activity is not fully elucidated. Molecular docking studies have been used to predict binding modes, but further experimental and computational work is needed to precisely map the interactions between the fusidic acid side chain and its ribosomal target. nih.govresearchgate.net

Furthermore, research on this compound itself is quite limited. Most studies identify it merely as a metabolic product in the context of broader biotransformation or SAR investigations of fusidic acid. nih.govresearchgate.netresearchgate.net There is a lack of research exploring whether this compound possesses any other biological activities, or if it could serve as a precursor for the semi-synthesis of other novel compounds with different therapeutic applications. The focus has remained on derivatives that retain or enhance antibacterial potency, leaving metabolites like this compound largely unexplored beyond their role in metabolic pathways.

Table 2: Comparative Antimicrobial Activity of Fusidic Acid and its Metabolites

Compound Modification Antimicrobial Activity vs. Fusidic Acid Reference
Fusidic Acid Parent Compound Baseline nih.gov, mdpi.com
This compound C-26 Hydroxylation Lower nih.gov, mdpi.com
27-Hydroxy-fusidic acid C-27 Hydroxylation Lower nih.gov, acgpubs.org
26-Formylfusidic acid C-26 Oxidation (Aldehyde) Diminished mdpi.com
26-Carboxyfusidic acid C-26 Oxidation (Carboxylic Acid) Abolished mdpi.com
3-O-Formyl-27-hydroxyfusidic acid C-27 Hydroxylation, C-3 Formylation Greatly Diminished acgpubs.org

Origin and Biosynthesis Research of 26 Hydroxy Fusidic Acid

Microbial Biotransformation Pathways of Fusidic Acid Yielding 26-Hydroxylated Derivatives

The formation of 26-Hydroxy-fusidic acid originates from the microbial biotransformation of its parent compound, fusidic acid. This process is a key example of how microorganisms can modify complex organic molecules. Research has shown that specific fungal strains can execute regioselective oxidation on the side chain of fusidic acid, a modification that is otherwise rare. mdpi.com This biotransformation serves as a microbial model for phase-1 mammalian metabolism, where foreign compounds (xenobiotics) are modified to facilitate excretion. mdpi.com The primary pathway identified involves the direct hydroxylation of the C-26 methyl group on the fusidic acid side chain. nih.govnih.gov This initial hydroxylation can be followed by subsequent oxidation steps, leading to the formation of other related metabolites. nih.govresearchgate.net

The conversion of fusidic acid to this compound is characterized by a high degree of enzymatic specificity. The enzymes involved demonstrate regioselectivity by exclusively targeting the side chain of the fusidic acid molecule, specifically the allylic methyl group at position C-26. mdpi.com The introduction of a hydroxyl group at this position is confirmed through detailed spectroscopic analysis, such as 1D and 2D Nuclear Magnetic Resonance (NMR). nih.gov For instance, the 1H-NMR data for this compound shows characteristic downfield shifts for the protons on C-26, confirming the attachment of an electronegative oxygen atom. nih.gov

While the specific enzymes have not been isolated and characterized for this exact reaction, the nature of the hydroxylation strongly points to the involvement of cytochrome P450 (CYP) monooxygenases. researchgate.netrsc.org The Cunninghamella genus is well-documented for its effective use of CYP enzyme systems to form a variety of bioactive metabolites from different substrates. researchgate.netrsc.org These enzymes are crucial in the detoxification and metabolism of xenobiotics. mdpi.com The oxidation at C-26 is a detoxification mechanism for the microorganism, as the resulting metabolites show diminished antimicrobial activity compared to the parent fusidic acid. mdpi.com

Screening studies of various microorganisms have identified the fungus Cunninghamella echinulata NRRL 1382 as a proficient organism for the biotransformation of fusidic acid. nih.govnih.gov Among several tested strains, C. echinulata was uniquely effective in metabolizing fusidic acid by regioselectively oxidizing its hydrophobic side chain at the C-26 and C-27 positions. mdpi.comresearchgate.net This capability makes it a valuable microbial model for studying drug metabolism. mdpi.com

MicroorganismStrainTransformation Product(s)
Cunninghamella echinulataNRRL 1382This compound, 27-Hydroxy-fusidic acid, 26-Formyl-fusidic acid, 26-Carboxy-fusidic acid

Specific genetic and proteomic analyses of the enzymes responsible for the C-26 hydroxylation of fusidic acid in Cunninghamella echinulata are not extensively detailed in the current body of research. However, broader studies on the genus provide context. General proteomic studies of C. echinulata in response to xenobiotic stress have been conducted, identifying various upregulated enzymes related to energy metabolism and oxidative stress response, but these studies did not focus specifically on fusidic acid metabolism. nih.gov

It is widely acknowledged that the biotransformation capabilities of Cunninghamella species are largely due to their cytochrome P450 enzyme systems. researchgate.netrsc.org These enzymes are genetically encoded and are responsible for the oxidative metabolism of a wide range of substrates. The formation of hydroxylated metabolites like this compound is a hallmark of CYP-mediated reactions. Further research, including gene knockout studies or heterologous expression of candidate CYP genes from C. echinulata, would be required to definitively identify and characterize the specific enzyme(s) involved in this precise biosynthetic step.

Comparative Studies with Other Fusidic Acid Metabolites

This compound is one of several metabolites derived from fusidic acid through various biological pathways. A comparison with these other compounds highlights the diverse metabolic fates of the parent antibiotic.

The biotransformation of fusidic acid by Cunninghamella echinulata NRRL 1382 yields a suite of related compounds. nih.gov Alongside this compound, this fungus also produces 27-Hydroxy-fusidic acid through oxidation of the other terminal methyl group on the side chain. nih.govnih.gov Further oxidation of this compound by the same organism leads to 26-Formyl-fusidic acid and subsequently 26-Carboxy-fusidic acid . researchgate.net A minor metabolite, 3-O-formyl-27-hydroxyfusidic acid , has also been isolated from this fungal transformation, indicating that other positions on the fusidic acid scaffold can be modified. researchgate.netresearchgate.net

Other microorganisms modify fusidic acid at different positions. For example, Cunninghamella elegans has been shown to hydroxylate the steroid nucleus, producing 6-β-hydroxyfusidic acid and 7-β-hydroxyfusidic acid . researchgate.net The fungus Acremonium crotocinigenum is known to produce 16-De-O-acetyl-7β-hydroxyfusidic acid . nih.gov

In mammals, fusidic acid metabolism follows different pathways, leading to metabolites such as 3-didehydrofusidic acid , a dicarboxylic acid derivative , and fusidic acid 21-O-glucuronide conjugates . nih.govresearchgate.net These comparative pathways underscore the specificity of the enzymatic machinery in different organisms. A significant finding from these comparative studies is that modifications to the side chain, including hydroxylation at C-26 and C-27, lead to a decrease or loss of antimicrobial activity, suggesting the methyl groups in this region are crucial for the compound's biological function. mdpi.comresearchgate.net

Metabolite NameOrigin of TransformationType of Modification
This compound Microbial (C. echinulata)Side Chain Hydroxylation
27-Hydroxy-fusidic acidMicrobial (C. echinulata)Side Chain Hydroxylation
26-Formyl-fusidic acidMicrobial (C. echinulata)Side Chain Oxidation
26-Carboxy-fusidic acidMicrobial (C. echinulata)Side Chain Oxidation
6-β-hydroxyfusidic acidMicrobial (C. elegans)Ring B Hydroxylation
7-β-hydroxyfusidic acidMicrobial (C. elegans)Ring B Hydroxylation
3-didehydrofusidic acidMammalianRing A Oxidation
Fusidic acid 21-O-glucuronideMammalianGlucuronide Conjugation

Chemical Synthesis and Derivatization Studies of 26 Hydroxy Fusidic Acid

Strategies for Targeted Chemical Synthesis of 26-Hydroxy-fusidic Acid

The targeted chemical synthesis of this compound is a complex endeavor that necessitates a high degree of regioselectivity. The fusidic acid scaffold possesses multiple reactive sites, including hydroxyl groups at C-3 and C-11, a carboxylic acid at C-21, and an acetoxy group at C-16, alongside the C-26 methyl group on the side chain. Direct chemical synthesis of this compound from non-fusidane precursors has not been extensively documented in scientific literature. The intricate stereochemistry of the tetracyclic core and the specific functionalization required at C-26 pose significant synthetic challenges. Research has predominantly focused on the modification of the parent compound, fusidic acid, rather than a total synthesis approach for its hydroxylated derivatives.

Semisynthesis Approaches from Fusidic Acid Precursors

Semisynthesis, utilizing the naturally occurring fusidic acid as a starting material, represents a more viable route to this compound. The primary method documented for the hydroxylation of the C-26 position is not a conventional chemical reaction but rather a biotransformation process.

Microbial oxidation has been successfully employed to introduce a hydroxyl group at the C-26 position of fusidic acid. Specifically, the fungus Cunninghamella echinulata NRRL 1382 has been shown to convert fusidic acid into this compound. semanticscholar.org This biotransformation is a highly specific enzymatic reaction that targets the C-26 methyl group.

The process involves the fermentation of Cunninghamella echinulata in the presence of fusidic acid. The microorganism's enzymatic machinery, likely a cytochrome P450 monooxygenase, catalyzes the hydroxylation. The resulting this compound is then isolated and purified from the fermentation broth. Spectroscopic data, including 1D and 2D NMR and HRESI-FTMS, have been used to confirm the structure of the resulting compound as this compound. semanticscholar.org

Table 1: Key Spectroscopic Data for this compound semanticscholar.org

Nucleus Chemical Shift (δ) of Fusidic Acid Chemical Shift (δ) of this compound Key Correlation
C-2617.861.2Deshielding indicates oxygenation
H-261.60 (s)4.03 (d), 4.13 (d)Singlet replaced by two doublets characteristic of a CH₂-O group

Subsequent oxidation of the 26-hydroxy derivative by the same microorganism can lead to the formation of an aldehyde and a dicarboxylic acid. semanticscholar.org While this biotransformation is an effective method for producing this compound, the development of a purely chemical semisynthetic route remains a challenge due to the difficulty in achieving selective oxidation of the C-26 methyl group in the presence of other reactive sites on the fusidic acid molecule.

Synthesis of Analogs and Derivatives Incorporating the C-26 Hydroxyl Moiety

The synthesis of analogs and derivatives based on the this compound scaffold is an area with limited exploration in the available scientific literature. The focus of derivatization studies of fusidic acid has historically been on other positions, such as the C-3 and C-11 hydroxyl groups and the C-21 carboxylic acid, to modulate the compound's physicochemical properties and biological activity. nih.govmdpi.com

Specific chemical modifications of the C-26 hydroxyl group of this compound are not well-documented. In principle, this primary alcohol could undergo a variety of chemical transformations, such as:

Esterification: To introduce various acyl groups, potentially altering lipophilicity and cell permeability.

Etherification: To introduce alkyl or aryl groups, which could influence the molecule's interaction with biological targets.

Oxidation: To form the corresponding aldehyde or carboxylic acid, as has been observed in microbial transformation. semanticscholar.org

Halogenation: To replace the hydroxyl group with a halogen, which could serve as a handle for further synthetic modifications.

The integration of the C-26 hydroxyl moiety into novel fusidane scaffolds is a concept that holds potential for the development of new therapeutic agents. This could involve using this compound as a building block for the synthesis of more complex molecules. For instance, the C-26 hydroxyl group could be used as a point of attachment for conjugation to other molecules, such as other antibiotics, to create hybrid compounds with dual modes of action.

Despite these theoretical possibilities, the practical realization of such novel fusidane scaffolds incorporating the C-26 hydroxyl moiety has not been a primary focus of published research. The majority of efforts in modifying the fusidic acid structure have been directed towards other regions of the molecule. nih.govnih.gov

Structural Elucidation and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. In the case of 26-Hydroxy-fusidic acid, both one-dimensional (¹H and ¹³C) and two-dimensional (such as HSQC and HMBC) NMR experiments are crucial for assigning the position of the additional hydroxyl group.

The introduction of a hydroxyl group at the C-26 position induces significant changes in the chemical shifts of the neighboring protons and carbons compared to the parent compound, fusidic acid. The protons on the newly formed hydroxymethylene group (C-26) typically appear as a distinct signal in the ¹H NMR spectrum. For instance, in a study identifying metabolites of fusidic acid, the protons at C-26 in this compound were observed as doublets at approximately δH 4.03 and 4.13 ppm. researchgate.net This downfield shift, compared to the methyl protons of the parent fusidic acid, is indicative of the presence of an adjacent electronegative oxygen atom.

Furthermore, the ¹³C NMR spectrum provides definitive evidence for the position of hydroxylation. The carbon atom attached to the hydroxyl group (C-26) experiences a significant downfield shift to around δC 61.2 ppm. researchgate.net Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are then used to correlate the proton signals with their directly attached carbon atoms, confirming the assignment of the hydroxymethylene group.

PositionFusidic Acid (¹H δ ppm)This compound (¹H δ ppm)Fusidic Acid (¹³C δ ppm)This compound (¹³C δ ppm)
C-26~1.6 (as part of isopropyl)4.03 (d), 4.13 (d)~25.7 (as part of isopropyl)61.2

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the elemental composition of a molecule by providing a highly precise measurement of its mass-to-charge ratio (m/z). This is critical in the identification of metabolites like this compound, where the addition of a single oxygen atom differentiates it from the parent drug.

The molecular formula of fusidic acid is C₃₁H₄₈O₆. The introduction of a hydroxyl group in this compound results in a new molecular formula of C₃₁H₄₈O₇. This change is readily detected by HRMS. For example, using High-Resolution Electrospray Ionization Fourier Transform Mass Spectrometry (HRESI-FTMS), the potassium adduct ion [M+K]⁺ of a fusidic acid metabolite was observed at m/z 571.3030. researchgate.net This experimental value is in close agreement with the calculated mass for [C₃₁H₄₈O₇ + K]⁺, which is 571.3032, thus confirming the molecular formula and the mono-oxygenation of fusidic acid. researchgate.net

CompoundMolecular FormulaAdductCalculated Exact Mass (m/z)Observed Exact Mass (m/z)
This compoundC₃₁H₄₈O₇[M+K]⁺571.3032571.3030

Crystallographic Studies of this compound and Its Complexes

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its crystalline state. While specific crystallographic data for this compound are not widely published, the methodology as applied to the parent compound, fusidic acid, illustrates its power. X-ray diffraction studies on fusidic acid have revealed the precise spatial arrangement of its atoms, the conformation of its steroid rings, and its intermolecular interactions in the crystal lattice. google.com

For a derivative like this compound, a crystallographic study would be invaluable. It would not only confirm the connectivity and the position of the hydroxyl group but also provide unambiguous information about its stereochemistry. Furthermore, the crystal structure would reveal details about hydrogen bonding networks involving the new hydroxyl group, which can influence the compound's physical properties and its interactions with biological targets. Obtaining suitable crystals of this compound or its complexes would be a key step in such an investigation.

Computational Chemistry for Structural Confirmation and Conformer Analysis

Computational chemistry serves as a powerful complementary tool to experimental techniques for structural elucidation and analysis. Methods such as Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to support structural assignments. researchgate.net

Preclinical and in Vitro Biological Activity Investigations of 26 Hydroxy Fusidic Acid

Comparative Assessment of Antimicrobial Activity Against Diverse Microbial Strains

Limited direct research has been conducted on the antimicrobial properties of 26-hydroxy-fusidic acid. The majority of available data focuses on its parent compound, fusidic acid. The following sections summarize the known in vitro efficacy of fusidic acid against various microbial strains, providing a contextual basis in the absence of specific data for its 26-hydroxy metabolite.

In Vitro Efficacy Against Gram-Positive Bacterial Pathogens

There is a lack of specific data on the in vitro efficacy of this compound against Gram-positive bacterial pathogens.

However, its parent compound, fusidic acid, demonstrates significant activity against a range of these bacteria. It is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC90 values reported to be as low as 0.12 mg/L. nih.gov Fusidic acid is also active against most coagulase-positive staphylococci, Corynebacterium species, and most Clostridium species. wikipedia.org Its efficacy extends to coagulase-negative staphylococci (CoNS), also with a reported MIC90 of 0.25 mg/L. nih.gov Moderate activity has been observed against Streptococcus and Enterococcus species. nih.gov

Table 1: In Vitro Activity of Fusidic Acid Against Gram-Positive Bacteria
Bacterial SpeciesMIC90 (mg/L)
Staphylococcus aureus (including MRSA)0.12
Coagulase-negative staphylococci (CoNS)0.25
Enterococci4
Streptococcus pyogenes8
Clostridium difficile2

In Vitro Efficacy Against Gram-Negative Bacterial Strains

Specific data regarding the in vitro efficacy of this compound against Gram-negative bacterial strains is not available in the current literature.

The parent compound, fusidic acid, generally shows limited activity against most Gram-negative bacteria. wikipedia.org This is attributed to its large size and lipophilicity, which hinders its passage through the outer membrane of these bacteria. nih.gov However, it does exhibit some in vitro activity against certain Gram-negative species such as Neisseria species, Bordetella pertussis, and Moraxella catarrhalis. nih.gov

Activity Against Mycobacterial Species

There is no specific information available on the activity of this compound against mycobacterial species.

Studies on fusidic acid have shown some in vitro activity against Mycobacterium tuberculosis, with MIC values ranging from 8 to 32 mg/L. frontiersin.org It has also demonstrated activity against drug-resistant strains of M. tuberculosis. thoracrespract.org Furthermore, fusidic acid is active in vitro against Mycobacterium leprae. wikipedia.org Research has indicated that fusidic acid may be an alternative therapeutic agent for tuberculosis. thoracrespract.orgnih.gov Combination studies have shown that fusidic acid synergizes with other anti-TB drugs like rifampicin. biorxiv.org

Table 2: In Vitro Activity of Fusidic Acid Against Mycobacteria
Mycobacterial SpeciesMIC Range (mg/L)
Mycobacterium tuberculosis8 - 32

Antifungal Activity Screening

There is no evidence to suggest that this compound possesses antifungal properties.

The parent compound, fusidic acid, is not known to have any antifungal activity. frontiersin.orgyashodahospitals.com However, some derivatives of fusidic acid have been synthesized and shown to inhibit the growth of Cryptococcus neoformans. nih.gov

Anti-parasitic Activity Studies

Specific studies on the anti-parasitic activity of this compound have not been identified.

In contrast, fusidic acid has been investigated for its potential against various parasites. It has demonstrated in vitro activity against the malaria parasite, Plasmodium falciparum, with an IC50 value of 52.8 µM. frontiersin.orgresearchgate.net It has also been found to be effective in tissue culture against Toxoplasma gondii. nih.govnih.gov

Evaluation of Other Preclinical Biological Activities (e.g., anti-inflammatory, anticancer) (excluding human clinical data)

Specific preclinical data on the anti-inflammatory or anticancer activities of this compound are not available.

The parent compound, fusidic acid, and its derivatives have been the subject of such investigations.

Anti-inflammatory Activity: Fusidic acid has been shown to possess anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and lymphocyte activation. researchgate.net Studies have demonstrated that fusidic acid and its hydrogenation derivative can effectively reduce TPA-induced ear edema in mice, an effect associated with the inhibition of pro-inflammatory cytokines like IL-1β and TNF-α. nih.govlstmed.ac.ukdovepress.com

Anticancer Activity: Research has explored the anticancer potential of fusidic acid and its derivatives. nih.gov Fusidic acid has been shown to inhibit the growth of various cancer cell lines, including cervical, thyroid, and breast cancer cells, by inducing cell cycle arrest. continental.edu.penih.govresearchgate.net Certain derivatives of fusidic acid have exhibited potent anti-proliferative activity against cell lines such as HeLa, U87, KBV, and MKN45, with IC50 values in the low micromolar range. nih.gov

Influence of C-26 Hydroxylation on Biological Activity Profile

The introduction of a hydroxyl group at the C-26 position of the fusidic acid side chain has been shown to have a notable impact on its biological activity. Preclinical investigations into the metabolites of fusidic acid have provided insights into the structure-activity relationships, particularly concerning modifications on the side chain.

Research involving the microbial oxidation of fusidic acid has led to the isolation and characterization of various metabolites, including those modified at the C-26 and C-27 positions. These studies have consistently demonstrated that oxidation of the methyl groups on the side chain of fusidic acid is detrimental to its antimicrobial potency. researchgate.net

Specifically, the oxidation at the C-26 position to a formyl derivative results in diminished antibacterial activity. nih.gov Further oxidation of this position to a carboxylic acid derivative leads to a complete loss of antimicrobial activity. nih.gov These findings strongly suggest that the methyl groups at the C-26 and C-27 positions are critical for maintaining the potent biological activity of fusidic acid. researchgate.net While direct quantitative data for this compound is limited in the reviewed literature, the significantly weaker antimicrobial activity of its subsequent oxidation products indicates that hydroxylation at this site is the initial step towards reduced efficacy. researchgate.net

The observed decrease in activity upon modification at C-26 is thought to be related to the binding affinity of the molecule to its target, the elongation factor G (EF-G), which is involved in bacterial protein synthesis. researchgate.net Alterations to the side chain, such as the introduction of a polar hydroxyl group, may disrupt the optimal interaction with the binding pocket of the target enzyme, thereby reducing its inhibitory effect. researchgate.net

The following table summarizes the qualitative impact of modifications at the C-26 position on the biological activity of fusidic acid based on available research.

Compound Modification at C-26 Reported Biological Activity
Fusidic AcidMethyl group (unmodified)Potent antimicrobial activity
26-Formyl-fusidic AcidOxidation to a formyl groupDiminished antimicrobial activity nih.gov
26-Carboxy-fusidic AcidOxidation to a carboxylic acid groupComplete loss of antimicrobial activity nih.gov

These findings underscore the importance of the structural integrity of the C-26 position for the antibacterial efficacy of fusidic acid.

Mechanistic Studies of Reduced Biological Activity

Molecular Docking and Dynamics Simulations to Predict Binding Modes

Computational methods, particularly molecular docking, have been employed to predict how 26-hydroxy-fusidic acid interacts with its target, the elongation factor G (EF-G). nih.gov These simulations provide a theoretical model of the binding mode and help to understand the energetic and conformational changes resulting from the C-26 hydroxylation.

Elucidation of Interactions with Elongation Factor G (EF-G) and Ribosomal Complexes

Fusidic acid's mechanism of action involves the inhibition of protein synthesis by stalling the ribosome. It binds to EF-G only after GTP hydrolysis, trapping the EF-G-GDP complex on the ribosome and preventing the release of EF-G for the next round of elongation. bbrc.in This effectively blocks both the translocation of tRNA and the recycling of the ribosome. nih.gov

Molecular docking studies predict that this compound, like its parent compound, binds to the interface between domains I, II, and III of EF-G. The core of the molecule establishes critical interactions, but the side chain's conformation and interactions are vital for high-affinity binding. The introduction of the C-26 hydroxyl group is thought to disrupt the favorable hydrophobic interactions that the parent molecule's terminal methyl groups make within the binding site. mdpi.com This disruption likely leads to a less stable EF-G-drug-ribosome complex, thereby reducing the inhibitory effect. While these computational models provide valuable insights, direct experimental validation through techniques like X-ray crystallography or cryo-electron microscopy for the this compound complex is not yet available in the scientific literature.

Analysis of Subcellular Distribution and Permeability in Bacterial Cells (non-human models)

A critical factor for any antibiotic's effectiveness is its ability to reach its intracellular target. Fusidic acid is effective against Gram-positive bacteria but has poor activity against most Gram-negative bacteria, largely due to the inability of the drug to penetrate the outer membrane of the latter. nih.gov Furthermore, some resistance mechanisms in Gram-positive bacteria, such as those mediated by plasmids, can result in the exclusion of the antibiotic from the bacterial cell. researchgate.net

Specific studies on the subcellular distribution and permeability of this compound in bacterial cells are not detailed in the available research. However, it is known that modifications to the fusidic acid structure can alter its physicochemical properties, which in turn affects membrane permeability. For instance, increasing lipophilicity by masking polar groups is a strategy used to improve membrane permeability for some fusidic acid derivatives. nih.gov The addition of a hydroxyl group at the C-26 position increases the polarity of the side chain, which could potentially hinder its passage across the bacterial cell membrane compared to the parent fusidic acid. This could be another contributing factor to its reduced biological activity, as lower intracellular concentrations would lead to less target engagement.

Impact of C-26 Hydroxylation on Target Affinity and Efficacy

The hydroxylation at the C-26 position has a clear negative impact on the antibacterial efficacy of fusidic acid. nih.gov This is demonstrated by the higher minimum inhibitory concentrations (MICs) of this compound against various bacterial strains when compared to the parent drug. nih.gov

The reduced efficacy is a direct consequence of diminished target affinity. Structure-activity relationship (SAR) studies have consistently shown that the integrity of the fusidic acid side chain, including the C-26 and C-27 methyl groups, is crucial for potent antibacterial activity. mdpi.com The introduction of a polar hydroxyl group at C-26 disrupts the essential hydrophobic interactions within the EF-G binding pocket, leading to a weaker binding affinity. This is supported by molecular docking studies, which predict a less stable interaction. nih.gov The consequence of this reduced affinity is a lower efficiency in stabilizing the EF-G-GDP complex on the ribosome, allowing protein synthesis to proceed, albeit at a potentially reduced rate, ultimately manifesting as weaker antibacterial action.

Below is a data table summarizing the comparative antibacterial activity of Fusidic Acid and its hydroxylated derivative.

CompoundOrganismMIC (μg/mL)
Fusidic AcidBacillus subtilis0.04
This compoundBacillus subtilis12.5
Fusidic AcidStaphylococcus aureus0.08
This compoundStaphylococcus aureus>50
Fusidic AcidMicrococcus luteus0.02
This compoundMicrococcus luteus6.25

Data derived from studies on microbial metabolites of fusidic acid.

Structure Activity Relationship Sar Contributions of 26 Hydroxy Fusidic Acid

Role of the C-26 Hydroxyl Group in Defining Biological Potency

The introduction of a hydroxyl group at the C-26 position on the fusidic acid side chain has been demonstrated to be detrimental to its biological potency. Research into analogues where the C-26 and C-27 methyl groups have been modified, including through microbial oxidation to form hydroxylated derivatives, has shown that these modifications lead to a reduction in antibacterial activity relative to the parent fusidic acid molecule. nih.gov

This decrease in potency suggests that the terminal portion of the hydrophobic side chain plays a significant role in the interaction with its molecular target, the bacterial elongation factor G (EF-G). The addition of a polar hydroxyl group at C-26 disrupts the critical hydrophobicity and likely the precise steric conformation of the side chain, which is necessary for optimal binding within a hydrophobic pocket of EF-G. nih.gov Therefore, the presence of the C-26 hydroxyl group negatively defines the biological potency, marking this position as intolerant to polar substitutions.

Table 1: Comparison of Fusidic Acid and its C-26 Hydroxylated Derivative
CompoundMolecular FormulaKey Structural DifferenceReported Effect on Antibacterial Potency
Fusidic AcidC31H48O6Methyl group at C-26High potency against susceptible Gram-positive bacteria
26-Hydroxy-fusidic AcidC31H48O7Hydroxymethyl group at C-26Reduced potency compared to Fusidic Acid nih.gov

Contribution of the Fusidic Acid Side Chain Methyl Groups to Activity

The side chain of fusidic acid, including the terminal methyl groups at positions C-26 and C-27, is crucial for its antibacterial activity. SAR studies have established that the correct orientation and conformation of this side chain are essential, as there is limited space for it in the bioactive binding conformation. frontiersin.orgnih.gov

The contribution of the methyl groups is multi-faceted:

Maintaining Hydrophobicity: These groups ensure the lipophilic nature of the side chain's terminus, which is critical for effective binding to the hydrophobic pocket of EF-G.

Ensuring Correct Conformation: Modifications to this part of the chain can alter its flexibility and preferred spatial arrangement, hindering its ability to fit correctly at the target site. nih.gov

Interestingly, while modifications to the terminal methyl groups (such as hydroxylation) reduce activity, saturation of the double bond at the C-24 and C-25 positions has been shown to have little effect on the antimicrobial activity against Gram-positive bacteria. lstmed.ac.ukresearchgate.net This finding further isolates the importance of the terminal end of the side chain, emphasizing that the integrity of the C-26 and C-27 methyl groups is more critical for maintaining potency than the unsaturation in the middle of the side chain.

Correlation Between Hydroxylation Position and Antimicrobial Spectrum

The antimicrobial spectrum of fusidic acid is well-defined, showing potent activity primarily against Gram-positive bacteria while having little to no useful activity against most Gram-negative organisms. wikipedia.org Its spectrum includes key pathogens such as Staphylococcus aureus (including MRSA), coagulase-negative staphylococci, Corynebacterium species, and most Clostridium species. wikipedia.orgnih.gov

Hydroxylation at the C-26 position leads to a general reduction in antibacterial potency. nih.gov This decrease in activity does not appear to correlate with a shift in the antimicrobial spectrum but rather with a weakening of its effect against its established target organisms. The core fusidane scaffold is the primary determinant of the drug's target (EF-G) and its spectrum. Modifications that diminish binding affinity, such as C-26 hydroxylation, are expected to result in higher minimum inhibitory concentrations (MICs) against susceptible Gram-positive bacteria rather than a broadening of the spectrum to include resistant organisms like Gram-negative bacteria, which possess additional resistance mechanisms such as outer membrane impermeability.

Table 2: General Antimicrobial Spectrum of Fusidic Acid (Parent Compound)
Bacterial GroupActivity LevelExamples
Gram-positive cocciHighStaphylococcus aureus (MRSA and MSSA), Streptococcus spp. wikipedia.orgnih.gov
Gram-positive rodsHighCorynebacterium spp., Clostridium spp. wikipedia.orgnih.gov
Gram-negative bacteriaLow / InactiveEnterococci, most other Gram-negative bacteria wikipedia.org

Design Principles for Enhanced Fusidane Activity Based on 26-Hydroxylation Insights

The negative impact of C-26 hydroxylation on fusidic acid's potency provides valuable "negative SAR" that can guide the design of new, more effective fusidane derivatives. The key insight is that the terminus of the side chain is a sensitive region where polarity is poorly tolerated.

Based on this, the following design principles can be established:

Preservation of Terminal Hydrophobicity: Future modifications should avoid the introduction of polar functional groups, such as hydroxyls or amines, at or near the C-26 and C-27 positions. The hydrophobic character of this region must be maintained or enhanced.

Focus on Bioisosteric and Lipophilic Replacements: Instead of polar additions, medicinal chemistry efforts could explore replacing the terminal methyl groups with other non-polar, sterically similar groups. For instance, studies showing that a chlorine substituent at the nearby C-25 position can result in a derivative with potent antibacterial activity suggest that halogenation or the introduction of other small, lipophilic groups in this region could be a viable strategy. frontiersin.org

Maintain Optimal Side Chain Conformation: Any modification to the side chain must not disrupt the rigid, specific conformation required for binding to EF-G. nih.gov Computational modeling and conformational analysis should be used to predict the impact of any planned structural changes. By adhering to these principles, it may be possible to design novel fusidic acid analogues with improved potency or a better resistance profile, building on the lessons learned from the reduced activity of this compound.

Analytical Methodologies for Detection and Quantification of 26 Hydroxy Fusidic Acid

Chromatographic Techniques for Isolation and Purity Assessment

The isolation and assessment of the purity of 26-Hydroxy-fusidic Acid, a principal degradation product of fusidic acid, relies heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the predominant method cited in the literature for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust and validated HPLC method is crucial for the accurate determination of this compound, particularly in the presence of its parent compound, fusidic acid, and other related impurities. A stability-indicating reversed-phase HPLC (RP-HPLC) method has been described for the simultaneous quantification of fusidic acid and its degradation products, including this compound.

Method development for separating this compound typically involves a C18 column with a gradient elution program. The mobile phase often consists of a mixture of an acidic aqueous solution and organic solvents like acetonitrile (B52724) and methanol. The acidic component, such as phosphoric acid, is used to ensure the protonation of the carboxylic acid group in both fusidic acid and its derivatives, leading to better retention and peak shape on the reversed-phase column.

Validation of the HPLC method is performed in accordance with the International Conference on Harmonisation (ICH) guidelines. This includes demonstrating the method's selectivity, linearity, precision, accuracy, and robustness. The selectivity is proven by the ability of the method to separate the this compound peak from other related substances and degradation products.

Table 1: Example of HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column YMC-Pack Pro C18 (150 mm × 4.6 mm, 3 µm)
Mobile Phase A 16:21:21:42 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile
Mobile Phase B 24:5:5:66 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile
Flow Rate 0.7 mL/min
Detection UV at 235 nm
Column Temperature 40°C
Injection Volume 50 µL

This table is generated based on data from a study on fusidic acid and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the more common technique for the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identification purposes. Due to the low volatility and polar nature of this compound, derivatization is a necessary prerequisite for GC-MS analysis. The hydroxyl and carboxylic acid functional groups are typically converted to more volatile silyl (B83357) ethers and esters, respectively, through reactions with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The GC-MS analysis would provide information on the retention time of the derivatized compound and its mass spectrum. The mass spectrum, characterized by the molecular ion peak and specific fragmentation patterns, serves as a fingerprint for the identification of this compound. Although specific GC-MS methods for this compound are not extensively detailed in the available literature, the general principles of steroid and bile acid analysis by GC-MS are applicable.

Spectroscopic Methods for Quantification

Spectroscopic methods, particularly UV-Vis spectrophotometry, are fundamental for the quantification of this compound. The compound shares the same core chromophore as fusidic acid, which is the α,β-unsaturated carboxylic acid system in the steroid structure. This chromophore exhibits a characteristic UV absorption maximum at approximately 235 nm.

Therefore, UV spectrophotometry at this wavelength can be used for the direct quantification of this compound in solutions where it is the primary analyte. When present in a mixture with fusidic acid and other UV-absorbing impurities, spectroscopic methods are typically coupled with a separation technique like HPLC for accurate quantification. The HPLC separates the components, and the UV detector measures the absorbance of each component as it elutes from the column. The concentration is then determined by comparing the peak area to that of a reference standard of known concentration.

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is essential for monitoring the degradation of fusidic acid and the formation of its impurities, including this compound, over time and under various stress conditions. A stability-indicating method is one that can accurately and selectively quantify the decrease in the active pharmaceutical ingredient (API) content and the increase in the levels of degradation products.

Forced degradation studies are a key component in the development of such methods. In these studies, fusidic acid is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degradation products are then analyzed to ensure that the analytical method can separate them from the parent drug and from each other. This compound has been identified as one of the major degradation products of fusidic acid under certain stress conditions.

The validated HPLC method described in section 8.1.1 is an example of a stability-indicating method. Its ability to resolve this compound from fusidic acid and other degradants allows for the accurate monitoring of the stability of fusidic acid formulations.

Table 2: Role of this compound in Stability Studies

Stress ConditionFormation of this compoundAnalytical Implication
Oxidative StressCan be formed as a product of oxidation.The analytical method must be able to separate it from other oxidation products.
Hydrolytic StressMay be formed under certain pH and temperature conditions.The method must be robust to changes in sample matrix pH.
Photolytic StressFormation may be induced by exposure to light.The method should be able to quantify its formation over time during photostability studies.

This table is a generalized representation based on the principles of stability testing for pharmaceuticals.

Analysis in Complex Biological Matrices (non-human)

Specific methods for the analysis of this compound in complex non-human biological matrices are not widely reported in the scientific literature. However, the analytical principles and methods developed for the parent compound, fusidic acid, in biological samples can be adapted for this purpose.

For the analysis in matrices such as animal plasma, tissue homogenates, or microbial fermentation broths, a sample preparation step is crucial to remove interfering substances. This typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Following extraction, the sample would be analyzed by a sensitive and selective technique, most commonly LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). LC-MS/MS provides the high sensitivity and specificity required for the quantification of low levels of the analyte in a complex matrix. The method would be validated to ensure its accuracy, precision, and reliability for the intended application. The development of such a method would involve optimizing the extraction recovery, chromatographic separation, and mass spectrometric detection parameters for this compound.

Research Applications and Future Directions for 26 Hydroxy Fusidic Acid Studies

Utilization as a Reference Standard in Fusidic Acid Quality Control Research

26-Hydroxy-fusidic acid is a recognized impurity and metabolite of fusidic acid. chemicea.compharmaffiliates.com Consequently, it plays a crucial role as a reference standard in the quality control analysis of fusidic acid and its pharmaceutical formulations. sigmaaldrich.comsigmaaldrich.com Regulatory bodies and pharmacopoeias, such as the European Pharmacopoeia (EP), list this compound as "Fusidic Acid EP Impurity E". chemicea.compharmaffiliates.com

The quality control process for fusidic acid involves ensuring the purity and potency of the active pharmaceutical ingredient (API). scielo.br This requires the accurate identification and quantification of any impurities. Analytical techniques, particularly stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC), are employed for this purpose. oup.comresearchgate.net In these methods, this compound is used as a certified reference material to confirm the identity of the impurity peak in a chromatogram and to accurately measure its concentration within the drug product. oup.com This ensures that the levels of this specific impurity remain below the established safety thresholds.

Table 1: this compound in Quality Control

ParameterDescription
Classification Impurity and metabolite of Fusidic Acid. chemicea.compharmaffiliates.com
Pharmacopoeial Designation Fusidic Acid EP Impurity E. chemicea.compharmaffiliates.com
Analytical Method Primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). oup.comresearchgate.net
Function Serves as a reference standard for identification and quantification of the impurity. sigmaaldrich.comsigmaaldrich.com
Objective To ensure the purity, safety, and quality of fusidic acid pharmaceutical products. scielo.br

Insights for Combinatorial Biosynthesis and Enzymatic Engineering

The study of fusidane-type antibiotics, such as fusidic acid, has been advanced through combinatorial biosynthesis. This approach involves mixing genes from different biosynthetic pathways to create novel compounds. nih.govcjnmcpu.com The enzymes involved in the biosynthesis of fusidic acid, particularly the post-tailoring enzymes, exhibit a broad range of substrate acceptance, which makes them suitable for such engineering. nih.gov

Understanding the formation of metabolites like this compound provides critical information about the specific enzymatic processes that modify the fusidane skeleton. The hydroxylation at the C-26 position is carried out by specific enzymes, likely cytochrome P450 monooxygenases, which are key targets for enzymatic engineering. nih.gov By identifying and characterizing the gene that codes for the enzyme responsible for this hydroxylation, scientists can manipulate the biosynthetic pathway. nih.govresearchgate.net This knowledge can be applied to:

Generate Novel Analogs : By introducing the hydroxylating enzyme into strains producing other fusidane compounds, new derivatives can be created. nih.govresearchgate.net

Control Metabolic Profiles : Engineering the biosynthetic pathway could potentially minimize the production of certain metabolites, leading to a cleaner product profile.

Create Diverse Compound Libraries : A stochastic combinational strategy, which involves the random assembly of post-tailoring genes from different fusidane pathways, has been shown to produce a wide array of new analogues. nih.gov The insights gained from studying the formation of this compound contribute to the strategic design of these combinatorial experiments.

Guidance for Rational Drug Design and Development of New Fusidane Antibiotics

The development of new antibiotics is crucial in the face of rising antimicrobial resistance. nih.govplos.org Rational drug design for new fusidane antibiotics relies heavily on understanding the structure-activity relationships (SAR) of existing compounds, including fusidic acid and its metabolites. frontiersin.orgnih.gov The presence and position of the hydroxyl group in this compound provide valuable data points for SAR studies. nih.gov

Key considerations for drug design informed by this compound include:

Target Interaction : Fusidic acid inhibits bacterial protein synthesis by targeting Elongation Factor G (EF-G). nih.govnih.gov The modification at the C-26 position can influence how the molecule binds to EF-G, potentially altering its potency.

Pharmacokinetic Properties : The introduction of a hydroxyl group can change the molecule's polarity, solubility, and metabolic stability. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Resistance Profile : While many derivatives of fusidic acid have shown reduced antibacterial activity, some modifications have led to compounds with an improved resistance profile. nih.gov Understanding how the 26-hydroxyl group affects activity against resistant strains is a key area of investigation.

While extensive chemical modifications of fusidic acid have been undertaken, finding derivatives with stronger activity than the parent compound has been challenging. nih.gov However, the systematic analysis of a large library of fusidane analogues, including those generated through combinatorial biosynthesis, continues to provide a deeper understanding of the SAR, which is essential for designing the next generation of fusidane antibiotics. nih.gov

Exploration of Novel Therapeutic Potentials (non-clinical)

Beyond their antibacterial properties, fusidic acid and its derivatives have been investigated for a range of other pharmacological activities in non-clinical studies. frontiersin.orgnih.gov These explorations open the possibility that metabolites like this compound may possess unique therapeutic potentials.

Potential non-antibacterial activities that could be investigated for this compound, based on findings for the parent compound and other derivatives, include:

Anti-inflammatory Activity : Fusidic acid has demonstrated anti-inflammatory effects in various models. researchgate.netdovepress.com Non-clinical studies could assess whether this compound retains or has enhanced anti-inflammatory properties, which could be beneficial in treating inflammatory skin conditions.

Anticancer Activity : Certain derivatives of fusidic acid have shown activity against various tumor cell lines. nih.govresearchgate.net In vitro screening of this compound against cancer cell lines could reveal potential cytotoxic or anti-proliferative effects.

Antiviral Activity : Fusidic acid has been reported to have antiviral activity in vitro. nih.govresearchgate.net This provides a rationale for testing this compound in non-clinical viral replication assays.

Immunosuppressive Effects : The parent compound has been shown to inhibit the activation of T-lymphocytes. researchgate.net Investigating similar effects for this compound could suggest potential applications in immune-related disorders.

Table 2: Potential Non-Clinical Therapeutic Areas for this compound

Therapeutic AreaRationale Based on Fusidic Acid & Derivatives
Anti-inflammatory Fusidic acid shows anti-inflammatory effects in vivo and in vitro. researchgate.netdovepress.com
Anticancer Some fusidic acid derivatives exhibit antitumor activity. nih.govresearchgate.net
Antiviral In vitro antiviral activity has been reported for fusidic acid. nih.govresearchgate.net
Immunosuppression Fusidic acid can inhibit T-lymphocyte activation. researchgate.net

These potential applications are currently speculative and would require extensive non-clinical research to validate any therapeutic utility.

Advanced Preclinical Models for Efficacy and Mechanism of Action Studies

To thoroughly evaluate the efficacy and understand the mechanism of action of this compound, advanced preclinical models are essential. pharmajen.com Such models provide a more complex and biologically relevant environment than simple in vitro assays.

Examples of advanced preclinical models that could be utilized include:

In Vivo Infection Models : Murine models of infection, such as soft-tissue or systemic infection models, are critical for assessing the in vivo efficacy of an antimicrobial compound. nih.gov These models would allow for a direct comparison of the antibacterial activity of this compound with that of the parent fusidic acid.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Advanced computational models can help predict the behavior of a drug in the body over time. pharmajen.com For this compound, these models could help to understand its metabolic fate and establish a dosing regimen for further preclinical testing.

Ex Vivo Models : Skin permeation studies using ex vivo skin models can assess the dermal delivery and deposition of topically applied compounds. mdpi.comresearchgate.net This would be relevant for exploring the potential of this compound in dermatological applications.

Metabolite Identification Studies : Advanced analytical techniques are used in drug discovery to identify and characterize metabolites. nuvisan.com These studies are crucial for understanding the complete metabolic profile of a potential drug candidate and ensuring that no unexpected or disproportionate human metabolites are formed.

The use of these advanced models would be a critical step in bridging the gap between initial in vitro findings and any potential future development of this compound or related compounds.

Q & A

Q. What validated analytical methods ensure accurate identification of 26-Hydroxy-fusidic Acid in biological samples?

Methodological Answer: Employ a combination of high-resolution mass spectrometry (HR-MS) for molecular fingerprinting and nuclear magnetic resonance (NMR) for stereochemical confirmation. Validate results using authenticated reference standards and replicate experiments across independent laboratories to minimize instrumental variability. Cross-validate findings with computational tools like density functional theory (DFT) for spectral simulations .

Q. How should in vitro studies be designed to assess this compound's antimicrobial synergy?

Methodological Answer: Use checkerboard dilution assays to calculate fractional inhibitory concentration (FIC) indices against clinically relevant bacterial strains. Incorporate time-kill kinetic studies over 24–48 hours to evaluate bactericidal vs. bacteriostatic effects. Control for matrix interference (e.g., serum proteins) by testing in supplemented media and include replicate experiments to assess reproducibility .

Q. What pharmacokinetic parameters are critical for initial characterization of this compound?

Methodological Answer: Focus on bioavailability studies using LC-MS/MS for plasma concentration profiling. Calculate key metrics: elimination half-life (t½), volume of distribution (Vd), and protein binding efficiency. Use preclinical models (e.g., rodent pharmacokinetics) with crossover designs to isolate hepatic vs. renal clearance pathways .

II. Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action across bacterial species?

Methodological Answer: Conduct comparative structural analyses of ribosomal binding sites using cryo-electron microscopy (cryo-EM) and molecular dynamics simulations. Pair with ATPase activity assays to quantify energy-dependent uptake variations. Validate hypotheses using isogenic bacterial strains with targeted gene knockouts (e.g., fusA mutations) to isolate resistance mechanisms .

Q. What experimental approaches address discrepancies in this compound's cytotoxicity profiles?

Methodological Answer: Implement multi-omics integration (transcriptomics and metabolomics) to identify off-target effects in eukaryotic cells. Use high-content screening (HCS) with fluorescent biomarkers for real-time apoptosis/necrosis tracking. Apply physiologically based pharmacokinetic (PBPK) modeling to differentiate tissue-specific toxicity risks .

Q. How should researchers optimize assays for detecting this compound metabolites in heterogeneous samples?

Methodological Answer: Develop a tandem mass spectrometry (MS/MS) protocol with isotope-labeled internal standards. Use solid-phase extraction (SPE) for sample cleanup and ultra-high-performance liquid chromatography (UHPLC) for metabolite separation. Validate method robustness via inter-laboratory studies and spiked recovery tests .

Q. What strategies mitigate confounding variables in in vivo efficacy studies?

Methodological Answer: Employ randomized block designs to control for host microbiome variations. Use germ-free animal models to isolate compound-specific effects. Integrate longitudinal sampling with mixed-effects statistical models to account for inter-individual variability. Include sham-treated controls to distinguish pharmacological activity from procedural artifacts .

III. Data Interpretation & Validation

Q. How can conflicting results from ribosomal binding assays be systematically analyzed?

Methodological Answer: Apply meta-analytical frameworks to aggregate data from disparate studies. Use sensitivity analyses to weigh methodological differences (e.g., buffer pH, Mg²⁺ concentrations). Validate through orthogonal techniques like surface plasmon resonance (SPR) for real-time binding kinetics and competitive displacement assays with labeled analogs .

Q. What criteria ensure methodological rigor in structure-activity relationship (SAR) studies?

Methodological Answer: Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Use multivariate regression models to quantify substituent effects on bioactivity. Include negative controls (e.g., fusidic acid analogs without hydroxylation) and validate predictions through synthetic biology approaches (e.g., ribosomal engineering) .

IV. Cross-Disciplinary Integration

Q. How can multi-omics data be leveraged to clarify this compound's pleiotropic effects?

Methodological Answer: Combine RNA-seq datasets with metabolic flux analysis to map compound-induced pathway perturbations. Use network pharmacology tools (e.g., STRING, KEGG) to identify hub targets. Validate through CRISPR-Cas9-mediated gene silencing and targeted metabolomics in ex vivo organoid models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.